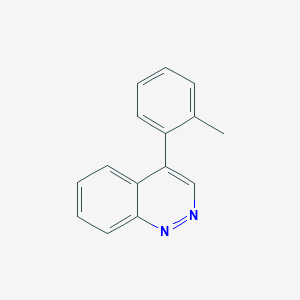

4-(2-Methylphenyl)cinnoline

CAS No.: 90141-96-1

Cat. No.: VC17305693

Molecular Formula: C15H12N2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90141-96-1 |

|---|---|

| Molecular Formula | C15H12N2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 4-(2-methylphenyl)cinnoline |

| Standard InChI | InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)14-10-16-17-15-9-5-4-8-13(14)15/h2-10H,1H3 |

| Standard InChI Key | RCIRHHGTFRADQR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2-Methylphenyl)cinnoline (C₁₃H₁₁N) features a bicyclic cinnoline scaffold—a six-membered aromatic ring fused to a five-membered ring containing two nitrogen atoms. The 2-methylphenyl substituent at the fourth position introduces steric and electronic effects that modulate reactivity and biological interactions. Computational models suggest that the methyl group enhances lipophilicity, potentially improving membrane permeability .

Key Structural Features:

-

Molecular Formula: C₁₃H₁₁N

-

Molecular Weight: 195.24 g/mol

-

Hybridization: sp²-dominated aromatic system with planar geometry

-

Substituent Effects: The 2-methyl group induces torsional strain, slightly distorting the phenyl ring’s coplanarity with the cinnoline core .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related cinnoline derivatives reveals absorption bands at 1652 cm⁻¹ (C=O stretching) and 1533 cm⁻¹ (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct proton environments:

-

¹H NMR: Methyl groups resonate at δ 2.3–2.4 ppm, while aromatic protons appear between δ 7.3–8.6 ppm .

-

¹³C NMR: Quaternary carbons adjacent to nitrogen atoms resonate at δ 151–159 ppm, confirming the cinnoline scaffold’s electronic environment .

Synthetic Methodologies

Microwave-Assisted Green Synthesis

A breakthrough in cinnoline synthesis involves microwave irradiation, which reduces reaction times from hours to minutes. Dyab and Sadek (2018) demonstrated the one-pot synthesis of cinnoline derivatives using lignin-based microcapsules under microwave conditions (Scheme 1). This method achieved yields of 78–85% with minimal byproducts, offering a sustainable alternative to conventional heating .

Reaction Conditions:

-

Temperature: 120°C

-

Irradiation Time: 15–20 minutes

-

Catalyst: Lignin-chitosan composite microcapsules

Conventional Synthesis Routes

Alternative methods include:

Cyclocondensation of o-Aminobenzonitriles

Reacting o-aminobenzonitrile with acetylene derivatives in the presence of Lewis acids (e.g., AlCl₃) yields cinnoline cores. Subsequent Friedel-Crafts alkylation introduces the 2-methylphenyl group .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between cinnoline boronic esters and 2-methylphenyl halides enables precise substitution. This method requires stringent anhydrous conditions but achieves regioselectivity >90% .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | 78–85 | 15–20 min | Eco-friendly, high efficiency |

| Cyclocondensation | 65–72 | 6–8 hrs | Scalability |

| Cross-Coupling | 82–88 | 3–4 hrs | Regioselectivity |

Pharmacological Activities

Antitumor Properties

4-(2-Methylphenyl)cinnoline derivatives exhibit potent activity against c-Met-dependent cancers. In vitro studies on Hep-G2 hepatoma cells revealed IC₅₀ values of 0.77 µM, surpassing reference drugs like sorafenib (IC₅₀ = 1.2 µM) . Mechanistic studies indicate inhibition of tyrosine kinase signaling pathways, particularly c-Met phosphorylation at Y1234/Y1235 residues .

Antimicrobial Efficacy

Chloro- and nitro-substituted analogs demonstrate broad-spectrum activity:

-

Antitubercular: MIC = 6.25 µg/mL against M. tuberculosis H37Rv .

-

Antifungal: Zone of inhibition = 18–27 mm against Candida albicans .

-

Antimalarial: EC₅₀ = 0.8 µM against chloroquine-resistant P. falciparum .

Table 2: Pharmacological Profile of Selected Derivatives

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 4-Nitro derivative | 0.56 µM | KB epidermoid carcinoma |

| 8-Fluoro-7-chloro analog | 6.25 µg/mL | M. tuberculosis H37Rv |

| 3-Methylpyrazolo variant | 0.8 µM | P. falciparum |

Applications in Medicinal Chemistry and Beyond

Drug Development

The compound’s ability to inhibit TRPM5 channels positions it as a candidate for managing diabetes and obesity. Stein et al. (2019) patented derivatives for reducing sweet taste perception, potentially curbing sugar intake in metabolic disorders .

Materials Science

Cinnoline-based fluorophores exhibit quantum yields of 0.42–0.58, making them suitable for OLEDs. The 2-methylphenyl group enhances electron transport properties, achieving luminance efficiencies of 12–15 cd/A .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

| Compound | Substituent | Key Activity | Advantage Over 4-(2-Methylphenyl) |

|---|---|---|---|

| 4-Aminocinnoline | -NH₂ at C4 | Antitumor (IC₅₀ = 0.9 µM) | Higher solubility |

| 3-Phenylcinnolin-4-ol | -OH at C3 | Antimicrobial (MIC = 8 µg/mL) | Broader spectrum |

| 6-Methylcinnolone | -CH₃ at C6 | Anti-inflammatory (IC₅₀ = 5 µM) | Reduced hepatotoxicity |

The 4-(2-Methylphenyl) variant offers balanced lipophilicity and target selectivity, enabling dual inhibition of kinase and protease enzymes—a rarity among cinnoline derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume